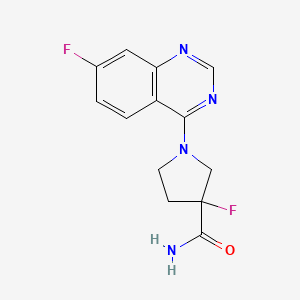![molecular formula C12H19ClN4 B15113697 N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15113697.png)
N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrrole with formaldehyde and methylamine to form N-methyl-1-(1H-pyrrol-2-yl)methanamine . This intermediate is then reacted with 1-propylpyrazole under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-one, while reduction may produce N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine.
Aplicaciones Científicas De Investigación
N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1-methylpyrrol-2-yl)methyl]-1-phenylmethanamine
- N-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine
- 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole
Uniqueness
N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is unique due to its specific structural features, such as the presence of both a pyrazole and a pyrrole ring
Propiedades
Fórmula molecular |
C12H19ClN4 |
|---|---|
Peso molecular |
254.76 g/mol |
Nombre IUPAC |
N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18N4.ClH/c1-3-6-16-10-11(8-14-16)13-9-12-5-4-7-15(12)2;/h4-5,7-8,10,13H,3,6,9H2,1-2H3;1H |
Clave InChI |
CXYAGTZOFIPXPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=N1)NCC2=CC=CN2C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B15113623.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B15113629.png)

![5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine](/img/structure/B15113637.png)
![1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15113641.png)
![8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15113644.png)
![3,5-Dimethyl-4-({5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-oxazole](/img/structure/B15113658.png)
![7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15113670.png)
![4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15113671.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113672.png)
![6-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15113679.png)
![N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B15113683.png)
![3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B15113693.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113701.png)
